Imidazo[1,5-a]pirazinas
Imidazo\[1,5-a\]pyrazines are a class of heterocyclic compounds characterized by their unique molecular structure featuring both imidazole and pyrazine rings. These molecules exhibit diverse biological activities and have attracted significant attention due to their potential applications in pharmaceuticals and agrochemicals. The nitrogen atoms within the rings offer various reactive sites, making them versatile for functionalization and derivatization. Imidazo\[1,5-a\]pyrazines are commonly used as a scaffold in drug discovery processes, owing to their ability to modulate a wide range of biological targets including enzymes, receptors, and ion channels. Their structural flexibility allows for the design of compounds with specific pharmacological properties, making them valuable tools in medicinal chemistry.
![Imidazo[1,5-a]pirazinas](https://es.kuujia.com/images/category/14.png)
Estructura | Nombre químico | CAS | MF |
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imidazo1,5-apyrazine-3-carboxylic acid | 1517097-34-5 | C7H5N3O2 |
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4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine | 1427501-99-2 | C10H11ClN4O |
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3-(methylsulfonyl)-Imidazo[1,5-a]pyrazine | 56488-24-5 | C7H7N3O2S |
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Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate | 1160248-06-5 | C9H8ClN3O2 |
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ethyl imidazo1,5-apyrazine-3-carboxylate | 55316-47-7 | C9H9N3O2 |
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3-(1-azetidinyl)-8-chloro-Imidazo[1,5-a]pyrazine | 1326280-68-5 | C9H9ClN4 |
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ethyl imidazo[1,5-a]pyrazine-1-carboxylate | 1377584-27-4 | C9H9N3O2 |
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8-Chloro-3-cyclobutyl-1-iodo-imidazo[1,5-a]pyrazine | 867165-15-9 | C10H9ClIN3 |
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3-methylimidazo[1,5-a]pyrazin-8-amine | 1040751-50-5 | C7H8N4 |
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1-bromo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine | 1419221-27-4 | C11H13BrN4O |
Literatura relevante
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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5. Back matter
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